molecular formula C8H13N3O B8573290 1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one

1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B8573290
M. Wt: 167.21 g/mol
InChI Key: ZYKUMBAVXKKVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring fused to an imidazolone moiety.

Preparation Methods

The synthesis of 1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of piperidine derivatives with imidazole precursors. One common method includes the cyclization of N-(piperidin-4-yl)carbamoyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Comparison with Similar Compounds

1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-piperidin-4-yl-1H-imidazol-2-one

InChI

InChI=1S/C8H13N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h5-7,9H,1-4H2,(H,10,12)

InChI Key

ZYKUMBAVXKKVKL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=CNC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aminoacetaldehyde dimethylacetal (1.2 g) was added to a solution of benzyl 4-isocyanatopiperidine-1-carboxylate (3 g) in THF (100 ml) and the mixture was stirred for 3 hours. 20% Palladium on charcoal (500 mg) was added and the mixture was hydrogenated under a hydrogen filled balloon. The catalyst was filtered through Celite and the residue was evaporated to dryness then dissolved in ethanol and subjected to repeat hydrogenation with fresh palladium on charcoal catalyst (500 mg). The catalyst was filtered through Celite and the residue was evaporated to dryness then dissolved in 2M HCl (50 ml) and allowed to stand for 4 hours. The reaction mixture was basified with 2M NaOH (50 ml) and evaporated to dryness using toluene (100 ml) to azeotrope final traces of solvent. The residue was triturated with methanol (100 ml) and filtered. The filtrate was evaporated to dryness to give the title compound as an off-white solid, yield 2.2 g, NMR DMSO D6 (Part spectrum some peaks obscured by DMSO): 1.3-1.8 (m, 5H) 3 (m, 2H) 3.9 (m, 1H) 6.3 (d, 1H) 6.4 (d, 1H) 9.9 (s broad, 1H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Diisobutylaluminum hydride (1M, 0.875 μL, 0.875 mmol) was added to a solution of methyl N-{[(1-(tert-butoxycarbonyl)piperidin-4-yl)amino]carbonyl}glycinate (230 mg, 0.729 mmol) in toluene (5 μL) and dichloromethane (5 mL) at −78° C. and stirred for 30 min and then warmed to ambient temperature. After 30 min at room temperature, the reaction was quenched with 1 N saturated potassium sodium tartrate solution (15 mL) and extracted with dichloromethane (2×). The combined organic extracts were dried over sodium sulfate, filtered, concentrated. The crude material was dissolved in dichloromethane (10 μL) and treated with trifluoroacetic acid (5 mL). After 25 min, the reaction was concentrated to give the title compound. MS 168.3 (M+1)
Quantity
0.875 μL
Type
reactant
Reaction Step One
Name
methyl N-{[(1-(tert-butoxycarbonyl)piperidin-4-yl)amino]carbonyl}glycinate
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
5 μL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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